molecular formula C8H8O2 B586214 O-Toluic-D7 acid CAS No. 207742-73-2

O-Toluic-D7 acid

Cat. No.: B586214
CAS No.: 207742-73-2
M. Wt: 143.193
InChI Key: ZWLPBLYKEWSWPD-AAYPNNLASA-N
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Description

O-Toluic-D7 acid, also known as 2-Methylbenzoic acid-D7, is a deuterium-labeled derivative of o-Toluic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C8HD7O2, and it is primarily used in scientific research due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Toluic-D7 acid can be synthesized through the deuteration of o-Toluic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous-flow process for efficient and high-yield synthesis. This method utilizes mixed acids (sulfuric acid and nitric acid) for the nitration of o-Toluic acid, followed by deuteration. The continuous-flow process offers advantages such as better heat transfer, precise control of reaction parameters, and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: O-Toluic-D7 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Toluic-D7 acid is widely used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of O-Toluic-D7 acid involves its role as a deuterium-labeled compound. Deuterium substitution can alter the kinetic isotope effects, leading to changes in reaction rates and pathways. This property is exploited in various studies to gain insights into reaction mechanisms and metabolic processes. The molecular targets and pathways involved depend on the specific application and the nature of the chemical or biological system under investigation .

Comparison with Similar Compounds

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms and metabolic pathways. The presence of deuterium atoms allows for the differentiation of this compound from its non-labeled counterparts in various analytical techniques, making it a valuable tool in scientific research .

Biological Activity

O-Toluic-D7 acid, also known as 2-Methylbenzoic acid-D7, is a stable isotope-labeled derivative of o-toluic acid. This compound is primarily utilized in scientific research due to its unique isotopic properties, which allow for precise tracking and quantification in various biochemical studies. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and applications in research.

Chemical Structure and Properties

  • Molecular Formula : C8H8D7O2
  • CAS Number : 207742-73-2
  • Molecular Weight : 151.23 g/mol

This compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and allows for its use as a tracer in metabolic studies and mass spectrometry.

This compound acts primarily as an inert reference molecule in mass spectrometry. Its role is crucial in quantifying the non-deuterated form of o-toluic acid, which is a metabolite of various xenobiotics. The mechanism of action involves:

  • Biochemical Pathways : O-Toluic acid can be formed through the oxidation of toluene, a common aromatic hydrocarbon. This metabolic pathway is significant for understanding the degradation and transformation of aromatic compounds in biological systems.
  • Cellular Effects : The compound interacts with various biomolecules and has demonstrated inhibitory activity against mushroom tyrosinases, which are enzymes involved in melanin production .

Biochemical Interactions

This compound participates in several biochemical reactions:

  • Oxidation : The carboxylic acid group can be oxidized to form corresponding derivatives.
  • Reduction : It can be reduced to form alcohols or aldehydes.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganate (KMnO4)Acidic conditions
ReductionLithium aluminum hydride (LiAlH4)Anhydrous conditions
SubstitutionNitric acid (HNO3), sulfuric acid (H2SO4)Standard laboratory conditions

Research Applications

This compound has diverse applications across various fields:

  • Chemistry : Utilized as a tracer in reaction mechanisms to study hydrogen atom behavior.
  • Biology : Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds within biological systems.
  • Medicine : Important for pharmacokinetic studies investigating drug absorption, distribution, metabolism, and excretion.
  • Industry : Used in developing new materials and catalysts, as well as synthesizing deuterium-labeled intermediates for chemical processes .

Case Study 1: Metabolic Pathway Analysis

In a study examining the metabolism of aromatic compounds, researchers utilized this compound to trace its metabolic fate in human liver microsomes. The results indicated that O-Toluic-D7 was effectively converted to various metabolites, providing insights into the enzymatic pathways involved in toluene metabolism.

Case Study 2: Pharmacokinetics

A pharmacokinetic study demonstrated that this compound could serve as a reliable marker for assessing the bioavailability of o-toluic acid when administered alongside drugs. The isotopic labeling allowed for precise measurement of drug metabolism rates and pathways.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing O-Toluic-D7 acid, and how is its isotopic purity validated?

  • Methodological Answer : Synthesis typically involves deuterium substitution at specific positions (e.g., methyl groups) via acid-catalyzed exchange or custom organic synthesis routes. Isotopic purity (≥98% D) is validated using nuclear magnetic resonance (NMR) spectroscopy, particularly 2^2H-NMR, and mass spectrometry (MS) to confirm deuterium incorporation . For example, 1^1H-NMR should show absence of proton signals in deuterated positions. Quantitative analysis via liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards ensures minimal isotopic dilution .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Key techniques include:

  • Melting Point : Differential scanning calorimetry (DSC) to confirm purity (e.g., 107–108°C for non-deuterated o-toluic acid) .
  • Spectroscopy : Fourier-transform infrared (FTIR) for functional group analysis (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) and UV-Vis for solubility studies.
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection to assess chemical stability under varying pH/temperature conditions .

Q. How is this compound employed as an internal standard in quantitative mass spectrometry?

  • Methodological Answer : Its deuterated structure minimizes matrix effects in LC-MS/MS by providing near-identical retention times to non-deuterated analogs while allowing distinct mass-to-charge (m/z) separation. Researchers should:

  • Prepare calibration curves using serial dilutions of the deuterated standard.
  • Validate signal linearity (R2^2 > 0.99) and limit of detection (LOD) in biological matrices (e.g., plasma, urine) .

Advanced Research Questions

Q. What isotopic effects arise when this compound is used in kinetic or metabolic studies?

  • Methodological Answer : Deuteration can alter reaction rates (kinetic isotope effects, KIEs) due to reduced zero-point energy in C-D bonds. For metabolic studies:

  • Use tracer experiments with 13^{13}C-labeled glucose to track incorporation into this compound derivatives.
  • Compare half-lives (t1/2_{1/2}) of deuterated vs. non-deuterated analogs in in vitro hepatic microsomal assays .

Q. How can researchers resolve contradictions in experimental data involving this compound (e.g., inconsistent chromatographic retention times)?

  • Methodological Answer : Contradictions may stem from solvent polarity, column aging, or deuterium exchange. Mitigation strategies:

  • Standardize mobile phase composition (e.g., acetonitrile:water ratios) and column temperature.
  • Use deuterium-depleted solvents to prevent back-exchange.
  • Validate methods via inter-laboratory reproducibility studies .

Q. What strategies optimize the detection of trace this compound in complex biological matrices?

  • Methodological Answer : Enhance sensitivity via:

  • Derivatization : React with pentafluorobenzyl bromide to increase MS ionization efficiency.
  • Sample Cleanup : Solid-phase extraction (SPE) using C18 cartridges to remove interfering lipids/proteins.
  • Instrumentation : Employ high-resolution mass spectrometry (HRMS) with a resolving power >30,000 to distinguish isotopic clusters .

Q. How should researchers design experiments to study this compound’s role in metabolic pathway modulation?

  • Methodological Answer :

  • Hypothesis Testing : Use CRISPR-edited cell lines to knock out enzymes (e.g., cytochrome P450) and assess metabolite accumulation.
  • Data Integration : Combine transcriptomic data (RNA-seq) with targeted metabolomics to map pathway interactions.
  • Controls : Include non-deuterated analogs and solvent-only controls to isolate isotope-specific effects .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLPBLYKEWSWPD-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746068
Record name 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207742-73-2
Record name 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207742-73-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of 2-methyl-1,4-dihydrobenzoic acid (0.085 g, 0.05 mmol; 81% pure, from Aldrich Chemical Company) in decalin (5 mL) under a nitrogen atmosphere was added the polysiloxane matrix material containing a homogeneous dispersion of metal particles (0.100 g). The solution was heated to reflux for 19 h. On cooling the reaction mixture was diluted with hexane (25 mL) and extracted with aqueous sodium hydroxide (5%) solution (2×5 mL). The basic aqueous solution was acidified and extracted with chloroform (3×4 mL). The combined organic layer was dried over anhydrous sodium sulfate. Removal of solvent on rotary evaporator gave 2-methylbenzoic acid (0.065 g. 96%). IR(KBr) 3600-2000 (br), 2923, 1694, 1300, 920, 731 cm-1. 1H NMR (300 MHz, CDCl3) δ8..03 (ddd, J=8.5, 3.0, 1.5 Hz, 1 H), 7.42 (td, J=8.5, 1.5 Hz, 1H, 7.26 (td, J=8.5, 1.5 Hz, 1H), 7.22 (dd, J=8.5, 1.5 Hz, 1H), 2.64 (s, 3H).
Quantity
0.085 g
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reactant
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5 mL
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polysiloxane
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0 (± 1) mol
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25 mL
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Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide and 0.018 gram (0.05 millimole) of acetylacetonatocobalt(II) Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. With a transformation rate of 98%, o-xylene was transformed into phthalic acid (yield 40%), o-methylbenzoic acid (yield 46%) and phthalic anhydride (yield 10%).
Quantity
25 mL
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reactant
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0.16 g
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reactant
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[Compound]
Name
Co(AA)2
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0 (± 1) mol
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1.06 g
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resultant mixture
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Yield
40%
Yield
10%

Synthesis routes and methods III

Procedure details

In an oxygen atmosphere, a mixture of 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide, 0.018 gram (0.05 millimole) of acetylacetonatocobalt(III) Co(AA)3 and 25 milliliters of acetic acid was stirred at a temperature of 100° C. for 6 hours. As a result, o-xylene was transformed into phthalic acid (yield 18%) and o-methylbenzoic acid (yield 71%) with a transformation rate of 92%.
Quantity
0 (± 1) mol
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reactant
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0.16 g
Type
reactant
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[Compound]
Name
Co(AA)3
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
18%

Synthesis routes and methods IV

Procedure details

A 75 ml Fisher-Porter tube was charged with 2.5 gms of p-tolyl thallium bis(trifluoroacetate), 10 ml of toluene, 5 ml of trifluoroacetic acid and 5 ml of trifluoroacetic anhydride. The reaction mixture was stirred at room temperature under 84 psig of CO pressure. There was no appreciable uptake of CO nor could any toluic acid be isolated from the reaction product after the workup procedure of Example 1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
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reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Next, the ammonia-treated crude o-toluic acid is subjected to fractionation so as to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator, a packed column or a plate column having 10 ore more theoretical plates can be used. Preferably, a plate column or a packed column having 10 to 30 theoretical plates is used as the fractionator and operated at 100 to 300 Torr., preferably 150 to 250 Torr., and a reflux ratio of about 3 to 20. If the pressure is smaller than 100 Torr., an azeotrope of o-toluic acid and phthalide is produced, thus impairing the purity of o-toluic acid. A higher pressure elevates the bottom temperature of the fractionator, in which case o-toluic acid tends to decompose or polymerize. The fractionator should, therefore, be operated at the bottom temperature of lower than 250° C. Crude o-toluic acid treated with ammonia is fed to the fractionator at a point below the middle of the column and where at least two, preferably three, theoretical plates are allocated for the stripping section. For example, when a distillation column with 30 theoretical plates is used, it is preferable to allocate 3 to 7 theoretical plates in the stripping section.
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Retrosynthesis Analysis

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